molecular formula C17H15N3O B6421486 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 477543-73-0

2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No. B6421486
CAS RN: 477543-73-0
M. Wt: 277.32 g/mol
InChI Key: PSAQLNQGGKYRAV-ZHACJKMWSA-N
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Description

2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide, commonly known as 2-Phenylethylbenzodiazepine (2-PEB), is a synthetic compound first reported in the literature in 2002. It is a member of the benzodiazepine class of compounds and has been studied extensively in the laboratory as a potential therapeutic agent. 2-PEB has been found to have a wide range of biological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and analgesic effects. It has also been studied as a potential therapeutic agent for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.

Mechanism of Action

The exact mechanism of action of 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide is not fully understood. However, it is thought to act as a partial agonist at the GABAA receptor, which is involved in the regulation of anxiety and other neurological disorders. It is also thought to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to have anxiolytic, anticonvulsant, anti-inflammatory, and analgesic effects. It has also been found to have neuroprotective effects, as it has been found to protect neurons from damage caused by oxidative stress. In addition, it has been found to have anti-cancer effects, as it has been found to inhibit the growth of several types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide in laboratory experiments is that it is relatively easy to synthesize, and it is relatively inexpensive. It also has a wide range of biological activities, making it a useful compound for studying a variety of biological processes. The main limitation of using 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide in laboratory experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential therapeutic applications of 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide are vast, and further research is needed to fully understand its mechanism of action and its potential therapeutic effects. Possible future directions for research include exploring its potential as a therapeutic agent for neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and stroke; exploring its potential as an anti-cancer agent; and exploring its potential as an anxiolytic, anticonvulsant, anti-inflammatory, and analgesic agent. Additionally, further research is needed to explore the potential toxicological effects of 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide, as well as its potential side effects.

Synthesis Methods

2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide can be synthesized in a variety of ways. The most common method is by the reaction of 2-phenylethyl chloroformate and 1H-1,3-benzodiazol-1-yl acetamide in the presence of a base. This reaction yields a mixture of 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide and 1H-1,3-benzodiazol-1-yl acetamide, which can be separated by chromatography. Other methods of synthesis include the reaction of 2-phenylethyl bromide and 1H-1,3-benzodiazol-1-yl acetamide in the presence of a base, and the reaction of 2-phenylethyl iodide and 1H-1,3-benzodiazol-1-yl acetamide in the presence of a base.

Scientific Research Applications

2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide has been studied extensively in the laboratory as a potential therapeutic agent. It has been found to have a wide range of biological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and analgesic effects. It has also been studied as a potential therapeutic agent for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. In addition, 2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide has been studied as a potential anti-cancer agent, as it has been found to inhibit the growth of several types of cancer cells in vitro.

properties

IUPAC Name

2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-16(21)12-20-15-9-5-4-8-14(15)19-17(20)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H2,18,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAQLNQGGKYRAV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide

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